molecular formula C10H13ClN2O B8794384 (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol

(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol

Cat. No.: B8794384
M. Wt: 212.67 g/mol
InChI Key: MXTQEVGFBGHPNN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 6-chloropyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of (S)-pyrrolidin-3-ol with 6-chloropyridine-3-carbaldehyde in the presence of a suitable reducing agent. The reaction typically proceeds under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidine: Similar structure but lacks the hydroxyl group.

    6-chloropyridin-3-ylmethylamine: Contains the pyridine ring and chloromethyl group but lacks the pyrrolidine ring.

Uniqueness: (3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine ring and the 6-chloropyridin-3-ylmethyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2/t9-/m0/s1

InChI Key

MXTQEVGFBGHPNN-VIFPVBQESA-N

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CN=C(C=C2)Cl

Canonical SMILES

C1CN(CC1O)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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